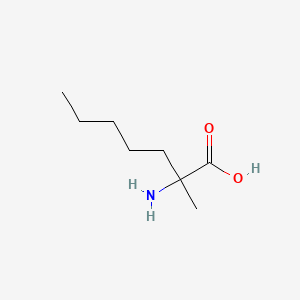
2-Amino-2-methylheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methylheptanoic acid is an organic compound with the molecular formula C8H17NO2This compound is a structural isomer of leucine, an essential amino acid, and is used in various scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-2-methylheptanoic acid can be synthesized through several methods:
Amidomalonate Synthesis: This method involves the alkylation of diethyl acetamidomalonate with a primary alkyl halide, followed by hydrolysis and decarboxylation to yield the amino acid.
Reductive Amination: This method involves the reductive amination of an alpha-keto acid with ammonia in the presence of a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the amidomalonate method due to its efficiency and high yield. The process includes the use of automated reactors and stringent quality control measures to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of amides and other derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-methylheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-Amino-2-methylheptanoic acid involves its interaction with various molecular targets and pathways:
Protein Synthesis: Acts as a substrate for the synthesis of proteins by incorporating into peptide chains.
Metabolic Pathways: Participates in metabolic pathways, influencing the synthesis and degradation of other amino acids and metabolites .
Comparación Con Compuestos Similares
Similar Compounds
Leucine: An essential amino acid with a similar structure but different metabolic roles.
Isoleucine: Another essential amino acid with structural similarities but distinct biological functions.
Valine: Shares structural features but has unique metabolic pathways .
Uniqueness
2-Amino-2-methylheptanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its role in various metabolic pathways make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
6269-80-3 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2-amino-2-methylheptanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-6-8(2,9)7(10)11/h3-6,9H2,1-2H3,(H,10,11) |
Clave InChI |
HENXVCQQPFPENU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S,3R,4R,5S,6S)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15196295.png)










